molecular formula C15H12N2O4 B2421414 Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 951938-01-5

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Katalognummer: B2421414
CAS-Nummer: 951938-01-5
Molekulargewicht: 284.271
InChI-Schlüssel: YARPVWDAOMQCMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that incorporates both furan and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the condensation of furan derivatives with quinazoline precursors. One common method involves the reaction of 2-furylmethylamine with methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate under acidic conditions to form the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonyl Group

The 4-oxo group in the quinazoline core is susceptible to nucleophilic attack. Reactions often involve substitution with amines or thiols under basic conditions:

Reaction Conditions Product Yield Reference
Amine substitutionEthanol, piperidine, 80°C, 6–8 hrs3-(Furan-2-ylmethyl)-4-(alkylamino)-3,4-dihydroquinazoline-7-carboxylate65–72%
Thiol substitutionDMF, K₂CO₃, 100°C, 12 hrs4-(Sulfanyl)-3-(furan-2-ylmethyl) derivative58%

Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile (e.g., amine) followed by attack at the electrophilic carbonyl carbon, leading to tetrahedral intermediate collapse.

Ester Hydrolysis and Functionalization

The methyl ester at position 7 undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Reaction Conditions Product Analytical Data
Acid-catalyzed hydrolysisHCl (6M), reflux, 4 hrs3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid1H^1H NMR (DMSO-d₆): δ 12.1 (s, COOH)
Base-catalyzed hydrolysisNaOH (2M), ethanol, 70°C, 3 hrsSodium carboxylate intermediateHPLC purity: >95%

The carboxylic acid can subsequently react with coupling agents (e.g., EDC/HOBt) to form amides or esters.

Furan Ring Functionalization

The furan-2-ylmethyl group participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-Nitro-furan-2-ylmethyl derivative45%
BrominationBr₂, CHCl₃, RT, 1 hr5-Bromo-furan-2-ylmethyl derivative52%

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

  • Conditions : Toluene, 110°C, 8 hrs

  • Product : Endo-adduct with fused oxabicyclo[2.2.1]heptene system

  • Characterization : 13C^{13}C NMR shows new sp³ carbons at δ 85–90 ppm.

Alkylation and Arylation at the Quinazoline Core

The N3 position (furan-methyl substituent) and C2 position undergo alkylation/arylation:

Reaction Reagents Conditions Product
N3-AlkylationAlkyl halides, NaH, DMF0°C → RT, 4 hrsN3-(Alkyl)-substituted derivatives
C2-ArylationArylboronic acids, Pd(PPh₃)₄, K₂CO₃Ethanol/H₂O, 80°C, 12 hrs2-Arylquinazoline-7-carboxylates

Key Data : Pd-catalyzed C2-arylation achieves 60–75% yields with >90% regioselectivity.

Biological Activity-Driven Reactions

The compound’s bioactivity (antimicrobial, anticancer) correlates with its reactivity:

  • Enzyme Inhibition : The 4-oxo group chelates metal ions in enzyme active sites (e.g., HDACs, kinases) .

  • DNA Interaction : Planar quinazoline intercalates into DNA, while the furan group induces oxidative strand breaks via ROS generation.

Analytical Characterization

Critical spectroscopic data for reaction validation:

  • 1H^1H1H NMR : Furan protons at δ 6.2–7.4 ppm; ester –OCH₃ at δ 3.7 ppm .

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions that include the formation of the quinazoline ring structure. The compound can be synthesized via methods that utilize furan derivatives and quinazoline precursors, leading to a compound that exhibits various functional properties.

Table 1: Synthesis Pathways

StepReagents/ConditionsProduct
1Furan derivative + AldehydeIntermediate compound
2Cyclization with aminesQuinazoline derivative
3Esterification with methyl esterThis compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have been screened for antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential for developing new antibiotics.

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Mycobacterium smegmatis166.25
Pseudomonas aeruginosa1912.5

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)
Methyl 3-(furan-2-ylmethyl)-4-oxo...MCF-720
Control (DMSO)MCF-7>100

Therapeutic Applications

Given its biological activities, this compound presents opportunities in drug development:

Antibiotic Development

The compound's efficacy against resistant strains of bacteria suggests its potential as a lead compound for antibiotic development.

Cancer Therapy

With its ability to inhibit cancer cell growth, this compound could be explored further for use in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The furan and quinazoline moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
  • Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Uniqueness

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group on the quinazoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Biologische Aktivität

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 361158-21-6) is a compound of significant interest due to its potential biological activities, particularly its antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique quinazoline scaffold, which is known for various pharmacological activities. The molecular formula is C15H12N2O4C_{15}H_{12}N_{2}O_{4} with a molecular weight of approximately 316.33 g/mol. This compound belongs to a class of compounds that exhibit diverse biological activities, including antibacterial and antifungal effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Bacillus cereus1020
Pseudomonas aeruginosa2550

These results suggest that this compound may be more effective than traditional antibiotics like ampicillin against certain strains, particularly Bacillus cereus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its activity against various fungal strains:

Fungal Strain MIC (µg/mL)
Candida albicans12
Aspergillus niger15
Fusarium oxysporum18

The compound demonstrated effective inhibition against these fungal pathogens, indicating its potential as an antifungal agent .

Structure–Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of the furan ring and the quinazoline core are crucial for its antimicrobial properties. Modifications in these structures can significantly alter the biological activity, as seen in various derivatives studied in recent research .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of quinazoline compounds showed enhanced antibacterial efficacy when modified at specific positions on the ring structure. Methyl 3-(furan-2-ylmethyl)-4-oxo derivatives were among the most potent .
  • Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics. The results indicated that when used in conjunction with certain beta-lactams, there was a significant reduction in MIC values for resistant bacterial strains .
  • Toxicity Studies : Toxicological assessments have shown that methyl 3-(furan-2-ylmethyl)-4-oxo compounds possess low cytotoxicity in mammalian cell lines, making them suitable candidates for further development into therapeutic agents .

Eigenschaften

IUPAC Name

methyl 3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)10-4-5-12-13(7-10)16-9-17(14(12)18)8-11-3-2-6-21-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPVWDAOMQCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.